molecular formula C13H19ClN4O4S B8128606 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine

Cat. No.: B8128606
M. Wt: 362.83 g/mol
InChI Key: XZYVZYSEIQUWJZ-UHFFFAOYSA-N
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Description

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine is a chemical compound with the molecular formula C13H19ClN4O4S. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a pyrazine ring substituted with a sulfonyl group and a piperazine ring protected by a tert-butoxycarbonyl (Boc) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine typically involves the reaction of 5-chloropyrazine-2-sulfonyl chloride with 1-Boc-piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: It is explored for its potential therapeutic properties, including its use in the development of drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The sulfonyl group and the pyrazine ring are key functional groups that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the Boc-protected piperazine ring allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 4-(5-chloropyrazin-2-yl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O4S/c1-13(2,3)22-12(19)17-4-6-18(7-5-17)23(20,21)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYVZYSEIQUWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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